molecular formula C20H21N3O4S B2597285 Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 865200-11-9

Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No. B2597285
CAS RN: 865200-11-9
M. Wt: 399.47
InChI Key: FNKQTNSTCWJXJK-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibition

A study by Ali et al. (2012) focused on the design, synthesis, and molecular modeling of iminothiazolidin-4-one acetate derivatives, closely related to the compound , for their potential as aldose reductase inhibitors. These compounds, including variants with methoxyphenyl and bromobenzoylimino groups, showed significant inhibitory potency, suggesting potential applications in treating diabetic complications (Ali et al., 2012).

Anti-inflammatory Activity

Rathi et al. (2013) synthesized and evaluated a series of benzothiazol-2-ylamino derivatives for their in-vitro anti-inflammatory activity. The study found significant anti-inflammatory properties in some of these derivatives, indicating their potential application in developing new anti-inflammatory agents (Rathi et al., 2013).

Heterocyclic System Synthesis

Research by Kočevar et al. (1992) explored the use of related compounds in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, demonstrating their utility in creating polyfunctional heterocyclic systems. This opens up possibilities for developing new materials and chemicals with tailored properties (Kočevar et al., 1992).

Vasopressin V2 Receptor Antagonist Metabolite Synthesis

Matsubara et al. (2000) conducted enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260, highlighting the role of similar compounds in synthesizing bioactive metabolites. This research indicates the compound's relevance in medicinal chemistry and drug development (Matsubara et al., 2000).

Corrosion Inhibition

A study by Hu et al. (2016) synthesized benzothiazole derivatives, closely related to the queried compound, to evaluate their corrosion inhibiting effects on steel in acidic solutions. This research suggests potential applications in materials science, specifically in developing new corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name

methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-22(2)14-7-5-13(6-8-14)19(25)21-20-23(12-18(24)27-4)16-10-9-15(26-3)11-17(16)28-20/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQTNSTCWJXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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